molecular formula C11H19NO3S B8532996 (S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

(S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid

Cat. No.: B8532996
M. Wt: 245.34 g/mol
InChI Key: ALRGMGVUAWHELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-[Cyclopentyl-(3-mercapto-2-methyl-propionyl)-amino]-acetic acid is a useful research compound. Its molecular formula is C11H19NO3S and its molecular weight is 245.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H19NO3S

Molecular Weight

245.34 g/mol

IUPAC Name

2-[cyclopentyl-(2-methyl-3-sulfanylpropanoyl)amino]acetic acid

InChI

InChI=1S/C11H19NO3S/c1-8(7-16)11(15)12(6-10(13)14)9-4-2-3-5-9/h8-9,16H,2-7H2,1H3,(H,13,14)

InChI Key

ALRGMGVUAWHELZ-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)N(CC(=O)O)C1CCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ammonia gas was bubbled through a methanolic solution of N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine (10.4 g, 0.036 mol) for one hour. The reaction mixture was then stoppered and stirred for 30 more minutes and then concentrated. The residue was redissolved in ethyl acetate (400 ml) and was washed with 5% aqueous sodium bisulfate (3×150 ml). The organic portion was then removed, dried (MgSO4), filtered and concentrated. The crude material was further purified by HPLC with ethyl acetate, toluene, hexane, acetic acid (50:25:50:2) as the eluent. The desired product was isolated as a nearly colorelss oil (pale yellowish tinge). 7.9 g (90%) was so obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(3-acetylthio-2-methylpropanoyl)-N-cyclopentylglycine
Quantity
10.4 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CC(=O)SCC(C)C(=O)N(CC(=O)O)C1CCCC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.